molecular formula C13H11N3O2 B610668 Salinazid CAS No. 495-84-1

Salinazid

Cat. No. B610668
CAS RN: 495-84-1
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-OQLLNIDSSA-N
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Description

It is known for its antibacterial properties, particularly as a tuberculostatic agent . Salinazid is a derivative of isoniazid and salicylaldehyde, and it has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of salinazid involves its interaction with bacterial enzymes and proteins. This compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell death. The molecular targets of this compound include the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids . The pathways involved in the mechanism of action of this compound are similar to those of isoniazid, its parent compound.

Biochemical Analysis

Biochemical Properties

Salinazid plays a vital role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in bacterial cell wall synthesis. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is achieved through the interaction of this compound with the enzyme enoyl-acyl carrier protein reductase (InhA), leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and modulate the expression of genes involved in the antioxidant response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme enoyl-acyl carrier protein reductase (InhA). This binding inhibits the enzyme’s activity, preventing the synthesis of mycolic acids, which are crucial for the integrity of the mycobacterial cell wall. Additionally, this compound can chelate iron, further contributing to its antimicrobial activity by depriving bacteria of essential nutrients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained antimicrobial effects, although its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antimicrobial agent. It interacts with enzymes involved in the synthesis of mycolic acids and other essential components of the bacterial cell wall. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antimicrobial effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in cell wall synthesis. It can also localize to other cellular compartments, such as the mitochondria, where it may influence cellular respiration and energy production. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular compartments .

Preparation Methods

Salinazid can be synthesized through the interaction of isoniazid and salicylaldehyde in water . The reaction involves the condensation of isoniazid with salicylaldehyde to form the hydrazone derivative. The synthetic route is relatively straightforward and can be carried out under mild conditions. Industrial production methods for this compound typically involve similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Salinazid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, this compound can react with hydrochloric acid, hydrobromic acid, nitric acid, and sulfuric acid to form different salts . The major products formed from these reactions depend on the specific reagents and conditions used. In general, this compound forms stable salts with various acids, which can be isolated and characterized by techniques such as X-ray diffraction.

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

495-84-1
Record name Salinazid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salinazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SALINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Has the crystal structure of Salinazid been determined?

A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []

Q2: Are there analytical methods for studying this compound?

A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.

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